5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
Overview
Description
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide is an organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a chloro group, and a sulfamoylphenyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfamoylphenyl Ethyl Group: This step involves a nucleophilic substitution reaction where the sulfamoylphenyl ethyl group is attached to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Lacks the methoxy group present in the previous compound.
Uniqueness
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to benzamide derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-12-6-5-11(20-12)13(17)16-8-7-9-1-3-10(4-2-9)21(15,18)19/h1-6H,7-8H2,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICNTQQXOZTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330853 | |
Record name | 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91762-49-1 | |
Record name | 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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